FP Receptor Binding Affinity: Isopropyl Cloprostenate Ki of 28 nM vs. Cloprostenol and Latanoprost
Isopropyl Cloprostenate binds to the FP prostanoid receptor with a Ki of 28 nM . This places its affinity within a specific range when compared to other clinically and preclinically relevant analogs. In the same assay system using human ocular tissues, cloprostenol displayed a Ki range of 13-37 nM, while the widely used glaucoma drug latanoprost (isopropyl ester of PHXA85) was significantly less potent, with a Ki range of 0.43-4.5 µM [1]. This indicates that Isopropyl Cloprostenate is approximately 15- to 160-fold more potent at the FP receptor than latanoprost in this binding assay.
| Evidence Dimension | FP Prostanoid Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 28 nM |
| Comparator Or Baseline | Cloprostenol (Ki = 13-37 nM); Latanoprost (Ki = 0.43-4.5 µM) |
| Quantified Difference | Approximately 15- to 160-fold more potent than latanoprost; comparable to cloprostenol. |
| Conditions | In vitro radioligand displacement assay using [³H]PGF₂α on human eye sections (ciliary muscle, iris sphincter). |
Why This Matters
This data is critical for selecting the appropriate research tool, as potency at the primary target varies by orders of magnitude among commonly used analogs, impacting the required concentration for functional studies.
- [1] Davis TL, Sharif NA. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology. J Ocul Pharmacol Ther. 1999 Aug;15(4):323-36. View Source
